N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their potential as kinase inhibitors. These inhibitors are crucial in the treatment of various diseases, including cancer, due to their ability to interfere with specific signaling pathways involved in cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate substituted anilines with pyrazolo[3,4-d]pyrimidine precursors. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up efficiently. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving cell signaling pathways and enzyme inhibition.
Medicine: Its primary application is in the development of kinase inhibitors for cancer therapy.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with kinase enzymes. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, thereby blocking the phosphorylation of downstream targets. This inhibition disrupts critical signaling pathways that regulate cell proliferation, survival, and migration, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-4-benzofuro[3,2-d]pyrimidinamine: Another pyrazolo[3,4-d]pyrimidine derivative with similar kinase inhibitory properties.
4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine: A compound used in optoelectronic devices due to its electron-donor characteristics.
Uniqueness
N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes .
Properties
IUPAC Name |
N-(3-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-13-6-8-16(9-7-13)24-19-17(11-22-24)18(20-12-21-19)23-15-5-3-4-14(2)10-15/h3-12H,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCBTYLDFLSDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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